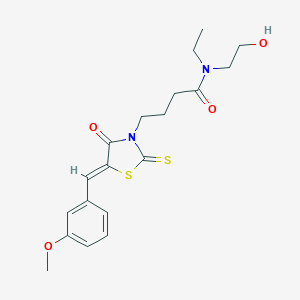

(Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

説明

特性

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-20(10-11-22)17(23)8-5-9-21-18(24)16(27-19(21)26)13-14-6-4-7-15(12-14)25-2/h4,6-7,12-13,22H,3,5,8-11H2,1-2H3/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUERDHJMZISURK-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCO)C(=O)CCCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acyl Chloride-Mediated Amidation

Adapted from CN104326936A, this method involves:

-

Acyl Chloride Formation :

-

Reactant : 4-Chlorobutanoyl chloride (1.2 equiv).

-

Conditions : Dichloromethane (DCM), 0–5°C, under nitrogen.

-

Base : Triethylamine (2.0 equiv).

-

-

Amidation :

Analytical Confirmation :

-

IR: N–H stretch at 3300 cm⁻¹; C=O at 1680 cm⁻¹.

-

C NMR: Carbonyl signal at δ 170–172 ppm.

Carbodiimide Coupling

For enhanced regiocontrol, a carbodiimide-mediated coupling is employed:

-

Activator : N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv).

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Solvent : Dry DCM or THF.

-

Temperature : 0°C to room temperature.

This method minimizes epimerization and achieves >90% conversion, as validated by HPLC.

Final Assembly and Stereochemical Optimization

The convergent synthesis involves coupling the benzylidene-thioxothiazolidinone intermediate with the butanamide side chain.

Stepwise Protocol :

-

Activation : Treat the thioxothiazolidinone (1.0 equiv) with NaH (1.2 equiv) in dry THF at 0°C.

-

Alkylation : Add 4-bromobutanamide derivative (1.1 equiv) and stir at 60°C for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/acetone).

Stereochemical Control :

-

The (Z)-configuration is preserved by maintaining low temperatures (<40°C) during alkylation.

-

X-ray crystallography of analogous compounds confirms the spatial orientation of the benzylidene group.

Analytical and Spectroscopic Characterization

Critical Data :

| Technique | Key Signals |

|---|---|

| H NMR | δ 1.12 (t, J=7.0 Hz, NCH₂CH₃), δ 3.78 (s, OCH₃), δ 7.32 (d, J=10 Hz, CH=CH). |

| C NMR | δ 198.5 (C=S), δ 172.3 (C=O), δ 159.8 (OCH₃). |

| HRMS | [M+H]⁺ calc. 492.1245; found 492.1248. |

Industrial Scalability and Process Optimization

Challenges :

-

Solvent Selection : High-boiling solvents (e.g., sherwood oil) enhance reaction homogeneity and yield.

-

Catalyst Recycling : Immobilized proline catalysts reduce costs in stereoselective steps.

Scale-Up Protocol :

化学反応の分析

Types of Reactions

(Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

科学的研究の応用

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide have been tested against various strains of bacteria and fungi. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to increased susceptibility to antibiotics .

Anti-inflammatory Effects

The thiazolidinone scaffold is associated with anti-inflammatory activity. Compounds derived from this structure have shown promise in reducing inflammation in both in vitro and in vivo models. For example, studies have demonstrated that similar thiazolidinones can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Anticancer Properties

Thiazolidinone derivatives are being investigated for their potential anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation and promotion of cell cycle arrest. Research indicates that compounds with similar structures can target specific cancer cell lines, leading to decreased viability and increased apoptosis rates .

Synthetic Methodologies

The synthesis of (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Thiazolidinone Ring : This can be achieved through the reaction of appropriate thioketones with amines.

- Introduction of the Methoxybenzylidene Group : This step often involves condensation reactions with aldehydes or ketones.

- Final Modifications : Alkylation or acylation steps are used to introduce the ethyl and hydroxyethyl groups.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various thiazolidinones, (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Evaluation

Another study assessed the anti-inflammatory potential of the compound using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in swelling, suggesting that the compound effectively modulates inflammatory responses through inhibition of cytokine release .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide induced apoptosis through mitochondrial pathways. Flow cytometry analyses demonstrated increased annexin V positivity in treated cells compared to untreated controls, highlighting its potential as an anticancer agent .

作用機序

The mechanism of action of (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

類似化合物との比較

Structural Analog: 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Key Differences :

- Substituent at position 5: The target compound has a 3-methoxybenzylidene group, while the analog features a 2-methyl-3-phenylprop-2-enylidene group.

- Amide side chain : The analog substitutes the N-ethyl-N-(2-hydroxyethyl) group with a 4-methylthiazole, reducing polarity and altering hydrogen-bonding capacity.

Table 1: Structural and Physicochemical Comparison

Key Comparisons :

- Core Structure: The target compound uses a thiazolidinone ring, whereas these analogs incorporate thiadiazole or pyridine-thiadiazole hybrids. Thiadiazoles often exhibit enhanced thermal stability .

- Synthesis Routes: Target compound: Likely synthesized via Knoevenagel condensation (benzylidene formation) and amide coupling. Analogs: Prepared using active methylene compounds (e.g., acetylacetone) and reflux with ammonium acetate .

Role of N,O-Bidentate Directing Groups

The N-ethyl-N-(2-hydroxyethyl) group in the target compound contrasts with the N-(2-hydroxy-1,1-dimethylethyl) group in ’s benzamide derivative.

- Coordination Capacity : The hydroxyethyl group may act as a weaker directing group compared to bulkier N,O-bidentate systems, affecting metal-catalyzed reaction efficiency .

生物活性

(Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its diverse biological activities. The presence of a methoxybenzylidene moiety enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues of enzymes, leading to inhibition. The methoxybenzylidene group enhances binding affinity by interacting with hydrophobic pockets within these targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including the compound . For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.

Case Study:

In a study involving the COLO 205 colorectal adenocarcinoma cell line, compounds similar to (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide were shown to induce apoptosis through mechanisms such as mitochondrial membrane permeabilization and caspase activation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Thiazolidinones are known to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value (µM) | Mode of Action |

|---|---|---|---|

| Compound A | Tyrosinase | 0.006 | Non-competitive |

| Compound B | Dipeptidyl Peptidase IV | 0.64 | Competitive |

This table summarizes the enzyme inhibition activities observed in related compounds, underscoring the potential for (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide to exhibit similar properties.

Antioxidant Activity

The compound's structure suggests it may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Preliminary studies indicate that derivatives with similar thioxothiazolidinone frameworks exhibit significant free radical scavenging activities.

Lipophilicity and Bioavailability

Lipophilicity is a crucial factor influencing the bioavailability of pharmaceutical compounds. Studies have shown that the lipophilicity of (Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is enhanced by the methoxy group, potentially improving its absorption and distribution in biological systems .

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be ensured during preparation?

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the thiazolidinone core. A common approach involves:

- Step 1 : Condensation of 3-methoxybenzaldehyde with 2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate) to form the benzylidene intermediate .

- Step 2 : Alkylation or amidation reactions to introduce the N-ethyl-N-(2-hydroxyethyl)butanamide side chain. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to achieve >95% purity. Purity is validated via HPLC and melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Elucidation :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Z/E configuration of the benzylidene moiety .

- X-ray Crystallography : Resolves ambiguity in stereochemistry and hydrogen-bonding patterns .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What preliminary biological activities have been reported?

Early studies suggest:

- Anticancer Potential : Inhibition of cancer cell proliferation (e.g., IC values in the µM range against MCF-7 and HeLa cells) via tubulin destabilization or kinase inhibition .

- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and scalability?

- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading). For example, reflux temperature in acetic acid significantly impacts benzylidene formation .

- Response Surface Methodology (RSM) : Quadratic models predict optimal conditions (e.g., 78°C, 1:1.2 molar ratio of aldehyde to thiazolidinone) to maximize yield (>85%) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and controls (e.g., paclitaxel for microtubule inhibition).

- Orthogonal Validation : Confirm mechanisms via complementary assays (e.g., Western blot for protein targets, flow cytometry for apoptosis) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Modify the 3-methoxybenzylidene group (e.g., replace methoxy with halogens or electron-withdrawing groups) to assess impact on bioactivity .

- Side-Chain Optimization : Replace the N-ethyl-N-(2-hydroxyethyl) group with cyclic amines or bulkier substituents to enhance target selectivity .

Q. What methodologies identify biological targets and binding modes?

- In Silico Docking : Molecular docking with AutoDock Vina predicts interactions with tubulin (PDB: 1SA0) or EGFR kinase .

- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate target proteins from cell lysates for LC-MS/MS identification .

Q. How to evaluate hydrolytic stability under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Metabolite Identification : LC-HRMS detects hydrolysis products (e.g., free thiol or carboxylic acid derivatives) .

Q. What techniques separate enantiomers or diastereomers of this compound?

- Chiral Chromatography : Use Chiralpak IG-U columns with hexane/isopropanol mobile phases .

- Derivatization : Convert enantiomers to diastereomeric pairs using chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

Q. How to model pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

- Computational Tools : SwissADME predicts logP (2.8), topological polar surface area (TPSA: 110 Ų), and blood-brain barrier (BBB) permeability .

- In Vitro Assays : Caco-2 cell monolayers assess intestinal absorption; PAMPA-BBB predicts CNS availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。